(2R)-3-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol
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Overview
Description
(2R)-3-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol: is an organic compound characterized by its unique structural features It contains a phenyl ring substituted with two methoxy groups at the 2 and 5 positions, a methyl group at the 2 position of the propanol chain, and a hydroxyl group at the terminal carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-3-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2,5-dimethoxybenzaldehyde.
Grignard Reaction: The precursor undergoes a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.
Reduction: The intermediate product is then reduced using a reducing agent like lithium aluminum hydride to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2R)-3-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: It can participate in substitution reactions where the methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine:
- Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which (2R)-3-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets and influencing various pathways.
Comparison with Similar Compounds
(2R)-3-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
(2R)-3-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ethyl: Similar structure but with an ethyl group instead of a hydroxyl group.
Uniqueness:
- The presence of the hydroxyl group in (2R)-3-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol makes it unique compared to its analogs. This functional group contributes to its distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
(2R)-3-(2,5-dimethoxyphenyl)-2-methylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-9(8-13)6-10-7-11(14-2)4-5-12(10)15-3/h4-5,7,9,13H,6,8H2,1-3H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEAQENFBDGXQGD-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=CC(=C1)OC)OC)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=C(C=CC(=C1)OC)OC)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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